molecular formula C6H12ClNO2 B600153 (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride CAS No. 138326-68-8

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride

Cat. No.: B600153
CAS No.: 138326-68-8
M. Wt: 165.617
InChI Key: SRMSADQSMWKRRW-JEDNCBNOSA-N
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Description

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride is a chemical compound with the molecular formula C₆H₁₁NO₂·HCl. It is a derivative of cyclopropylacetic acid and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride typically involves the reaction of cyclopropylacetic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-2-cyclopropylethan-1-ol hydrochloride
  • (2S)-2-Amino-2-cyclopropyl-acetic acid
  • (S)-2-Amino-2-cyclopropyl-2-phenylacetic acid

Uniqueness

(S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride is unique due to its specific chemical structure, which imparts distinct properties compared to similar compounds. Its cyclopropyl group and amino functionality make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

methyl (2S)-2-amino-2-cyclopropylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5(7)4-2-3-4;/h4-5H,2-3,7H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMSADQSMWKRRW-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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